molecular formula C11H12N2O3S B080546 3-[[(1-Methylpropylidene)amino]oxy]-1,2-benzisothiazole 1,1-dioxide CAS No. 13604-36-9

3-[[(1-Methylpropylidene)amino]oxy]-1,2-benzisothiazole 1,1-dioxide

Cat. No. B080546
CAS RN: 13604-36-9
M. Wt: 252.29 g/mol
InChI Key: ZZLZJDPECKOQFE-WQLSENKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[(1-Methylpropylidene)amino]oxy]-1,2-benzisothiazole 1,1-dioxide, also known as MMBI, is a synthetic compound that has received significant attention in scientific research due to its potential applications in various fields. MMBI is a derivative of benzisothiazole and has been found to possess various biochemical and physiological effects. In

Scientific Research Applications

3-[[(1-Methylpropylidene)amino]oxy]-1,2-benzisothiazole 1,1-dioxide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 3-[[(1-Methylpropylidene)amino]oxy]-1,2-benzisothiazole 1,1-dioxide has been found to possess anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs. In agriculture, 3-[[(1-Methylpropylidene)amino]oxy]-1,2-benzisothiazole 1,1-dioxide has been shown to have fungicidal and insecticidal properties, making it a potential candidate for the development of new pesticides. In material science, 3-[[(1-Methylpropylidene)amino]oxy]-1,2-benzisothiazole 1,1-dioxide has been used as a curing agent for epoxy resins, making it a potential candidate for the development of new materials.

Mechanism Of Action

The exact mechanism of action of 3-[[(1-Methylpropylidene)amino]oxy]-1,2-benzisothiazole 1,1-dioxide is not fully understood. However, studies have shown that 3-[[(1-Methylpropylidene)amino]oxy]-1,2-benzisothiazole 1,1-dioxide inhibits the activity of various enzymes, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression. 3-[[(1-Methylpropylidene)amino]oxy]-1,2-benzisothiazole 1,1-dioxide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

3-[[(1-Methylpropylidene)amino]oxy]-1,2-benzisothiazole 1,1-dioxide has been found to possess various biochemical and physiological effects. In vitro studies have shown that 3-[[(1-Methylpropylidene)amino]oxy]-1,2-benzisothiazole 1,1-dioxide inhibits the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), and reduces the expression of COX-2 and MMPs. In vivo studies have shown that 3-[[(1-Methylpropylidene)amino]oxy]-1,2-benzisothiazole 1,1-dioxide reduces inflammation and tumor growth in animal models.

Advantages And Limitations For Lab Experiments

One advantage of using 3-[[(1-Methylpropylidene)amino]oxy]-1,2-benzisothiazole 1,1-dioxide in lab experiments is its high purity, which allows for accurate and reproducible results. Another advantage is its stability, which allows for long-term storage. However, one limitation of using 3-[[(1-Methylpropylidene)amino]oxy]-1,2-benzisothiazole 1,1-dioxide in lab experiments is its low solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for the study of 3-[[(1-Methylpropylidene)amino]oxy]-1,2-benzisothiazole 1,1-dioxide. One direction is to further investigate its anti-inflammatory and anti-cancer properties and to develop new drugs based on 3-[[(1-Methylpropylidene)amino]oxy]-1,2-benzisothiazole 1,1-dioxide. Another direction is to explore its potential applications in agriculture and to develop new pesticides based on 3-[[(1-Methylpropylidene)amino]oxy]-1,2-benzisothiazole 1,1-dioxide. Additionally, further studies are needed to fully understand the mechanism of action of 3-[[(1-Methylpropylidene)amino]oxy]-1,2-benzisothiazole 1,1-dioxide and its biochemical and physiological effects.

Synthesis Methods

The synthesis of 3-[[(1-Methylpropylidene)amino]oxy]-1,2-benzisothiazole 1,1-dioxide involves the reaction of 2-mercaptobenzisothiazole with isobutyraldehyde and ammonium acetate. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, under reflux conditions. The resulting product is then purified by recrystallization to obtain pure 3-[[(1-Methylpropylidene)amino]oxy]-1,2-benzisothiazole 1,1-dioxide.

properties

CAS RN

13604-36-9

Product Name

3-[[(1-Methylpropylidene)amino]oxy]-1,2-benzisothiazole 1,1-dioxide

Molecular Formula

C11H12N2O3S

Molecular Weight

252.29 g/mol

IUPAC Name

(Z)-N-[(1,1-dioxo-1,2-benzothiazol-3-yl)oxy]butan-2-imine

InChI

InChI=1S/C11H12N2O3S/c1-3-8(2)12-16-11-9-6-4-5-7-10(9)17(14,15)13-11/h4-7H,3H2,1-2H3/b12-8-

InChI Key

ZZLZJDPECKOQFE-WQLSENKSSA-N

Isomeric SMILES

CC/C(=N\OC1=NS(=O)(=O)C2=CC=CC=C21)/C

SMILES

CCC(=NOC1=NS(=O)(=O)C2=CC=CC=C21)C

Canonical SMILES

CCC(=NOC1=NS(=O)(=O)C2=CC=CC=C21)C

synonyms

3-[[(1-Methylpropylidene)amino]oxy]-1,2-benzisothiazole 1,1-dioxide

Origin of Product

United States

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